2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by their bicyclic structure and are known for their diverse biological activities. The specific compound in question features a chloro substituent and a carbonitrile group, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
This compound can be synthesized through various organic reactions involving appropriate precursors. The synthesis is typically carried out in laboratory settings or industrial environments where precise control over reaction conditions is maintained.
The synthesis of 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves several key steps:
The reaction conditions may vary based on the specific reagents used but typically include:
The molecular structure of 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H18ClN2 |
Molecular Weight | 262.77 g/mol |
InChI Key | [To be determined] |
Canonical SMILES | ClC1=C(C(C)(C)C)C(=N2)C2=C(C#N)C=C1 |
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in biological systems is not fully elucidated but can involve:
Research has indicated that compounds within this class exhibit varied biological activities due to their ability to modulate enzyme activity or cellular signaling pathways.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound.
The applications of 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile span various fields:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7